LC-MS/MS Method for Tetranor-PGEM: Aspirin-Mediated Suppression Quantified in Healthy Males
Tetranor-PGEM levels respond quantitatively to COX inhibition, establishing its utility as a pharmacodynamic biomarker. In healthy male volunteers, aspirin administration decreased urinary tetranor-PGEM concentrations by approximately 44% relative to baseline, while urinary creatinine concentrations remained unchanged, confirming that the reduction reflects suppressed PGE2 biosynthesis rather than altered renal dilution [1].
| Evidence Dimension | Aspirin-induced suppression of urinary tetranor-PGEM |
|---|---|
| Target Compound Data | Post-aspirin tetranor-PGEM concentration (normalized to creatinine) |
| Comparator Or Baseline | Baseline (pre-aspirin) tetranor-PGEM concentration |
| Quantified Difference | Approximately 44% decrease |
| Conditions | Healthy male volunteers; LC-MS/MS quantification with acid-catalyzed dehydration to tetranor PGA-M; creatinine normalization |
Why This Matters
This demonstrates that tetranor-PGEM provides a quantifiable, dynamic readout of systemic PGE2 biosynthesis modulation, whereas PGE2 measurement in plasma is confounded by ex vivo platelet activation artifacts.
- [1] Neale, J.R., et al. Liquid chromatography–tandem mass spectrometric quantification of the dehydration product of tetranor PGE-M, the major urinary metabolite of prostaglandin E2 in human urine. Journal of Chromatography B, 871(1):72-77 (2008). DOI: 10.1016/j.jchromb.2008.06.042. View Source
